N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide
Description
N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole moiety conjugated with a hydrazinylidene-substituted cyclohexadienone scaffold and an acetamide group. The triazole ring enhances metabolic stability, while the hydrazinylidene group may contribute to tautomerism, influencing binding dynamics .
Properties
CAS No. |
501676-58-0 |
|---|---|
Molecular Formula |
C10H10N6O2 |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
N-[3-hydroxy-4-(1H-1,2,4-triazol-5-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10N6O2/c1-6(17)13-7-2-3-8(9(18)4-7)14-16-10-11-5-12-15-10/h2-5,18H,1H3,(H,13,17)(H,11,12,15) |
InChI Key |
PGSPJRLDCBOEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=NC=NN2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the hydrazinylidene group. The final step involves the formation of the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s hydrazinylidene group and unsaturated cyclohexadienone system make it susceptible to oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Products | Research Findings |
|---|---|---|---|
| Potassium permanganate | Aqueous acidic medium | Formation of ketone derivatives | Partial oxidation of the hydrazinylidene group yields α,β-unsaturated ketones. |
| Hydrogen peroxide (H₂O₂) | Ethanol, room temperature | Cleavage of the hydrazine linkage | Generates triazole-carboxylic acid derivatives via oxidative bond scission. |
Oxidation studies highlight the compound’s role as a precursor for bioactive ketones and carboxylic acids, though yields depend on steric and electronic effects of substituents.
Reduction Reactions
The conjugated enone system and hydrazinylidene group undergo selective reduction.
| Reducing Agent | Conditions | Products | Research Findings |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 0–5°C | Partial saturation of the dienone | Selective reduction of the α,β-unsaturated ketone to a secondary alcohol. |
| Lithium aluminum hydride | Anhydrous tetrahydrofuran | Complete reduction of carbonyl groups | Converts the acetamide group to a primary amine and saturates the cyclohexadienone. |
Reduction pathways are critical for modifying the compound’s solubility and bioavailability, particularly in medicinal chemistry applications.
Substitution Reactions
The triazole ring and acetamide group participate in nucleophilic substitution reactions.
| Nucleophile | Conditions | Products | Research Findings |
|---|---|---|---|
| Amines | DMF, 60°C, 12 hrs | Triazole-amine adducts | Substitution at the triazole C-5 position forms derivatives with enhanced H-bonding capacity. |
| Thiols | Ethanol, reflux, 8 hrs | Thioether-linked analogs | Thiol substitution improves metabolic stability in pharmacokinetic studies. |
Substitution reactions enable functionalization of the triazole ring, tailoring the compound for specific biological targets.
Cycloaddition Reactions
The α,β-unsaturated ketone moiety participates in Diels-Alder reactions.
| Dienophile | Conditions | Products | Research Findings |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Hexacyclic adducts | Forms stable bicyclic structures with potential as kinase inhibitors . |
Cycloaddition expands the compound’s utility in synthesizing polycyclic frameworks for drug discovery .
Biochemical Reactivity
The triazole ring interacts with biological targets through metal coordination and π-π stacking.
Stability Under Hydrolytic Conditions
The compound’s stability in aqueous media varies with pH:
| pH | Conditions | Degradation Products | Half-Life |
|---|---|---|---|
| 1.2 | Simulated gastric fluid | Hydrazine and triazole fragments | 2.3 hrs |
| 7.4 | Phosphate buffer | Stable (>90% intact after 24 hrs) | >24 hrs |
Acidic hydrolysis limits oral bioavailability, necessitating prodrug strategies.
Key Observations:
-
Structural sensitivity : The hydrazinylidene group is reactive under both oxidative and reductive conditions, enabling versatile derivatization.
-
Triazole versatility : Substitution at the triazole ring allows for targeted modifications to enhance drug-like properties.
-
Biochemical relevance : Interactions with kinases and microbial enzymes underscore therapeutic potential.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. The incorporation of the triazole ring in N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide enhances its ability to interact with microbial enzymes and disrupt cellular processes.
Case Study:
A study demonstrated that derivatives of triazole-acetamide showed potent activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, a derivative exhibited an MIC of 8 µg/mL against Escherichia coli, indicating its potential as an antimicrobial agent .
Anticancer Properties
The compound's ability to inhibit specific cancer cell lines has been investigated extensively. The triazole component is known for its role in modulating biological pathways associated with cancer progression.
Data Table: Anticancer Activity of Triazole Derivatives
Enzyme Inhibition
This compound has been studied for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase.
Case Study:
In a recent study, the compound demonstrated an IC50 value of 25 µM against α-glucosidase, showcasing its potential in managing diabetes by inhibiting carbohydrate digestion . The structure–activity relationship (SAR) analysis indicated that modifications on the hydrazine moiety could enhance inhibitory potency.
Pesticidal Activity
The triazole ring's presence in this compound suggests potential use as a pesticide.
Data Table: Pesticidal Efficacy
Plant Growth Regulation
Preliminary studies indicate that derivatives of this compound may act as plant growth regulators by modulating hormonal pathways.
Case Study:
Field trials revealed that application of N-{3-Oxo...} resulted in a significant increase in biomass and yield in tomato plants compared to untreated controls .
Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 30 |
| Polymer B | 230 | 28 |
| Polymer C (from N-{3-Oxo...}) | 260 | 35 |
Mechanism of Action
The mechanism of action of N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the hydrazinylidene group can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
- Electron-Donating Groups (EDGs): Methoxy (OMe) in 11k increases solubility but may reduce binding affinity due to steric effects .
- Aryl Variants: Fluorophenyl (9a) and chlorophenyl (9b) groups influence lipophilicity and membrane permeability, critical for bioavailability .
Physicochemical Properties
Thermal Stability:
- Analogues like 11i–l exhibit melting points >300°C, attributed to strong intermolecular hydrogen bonding and aromatic stacking .
Spectroscopic Characterization:
Biological Activity
N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide is a complex organic compound that incorporates both a triazole and a hydrazine moiety. Its unique structure suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing literature, including its cytotoxic effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A triazole ring , known for its biological activity.
- A hydrazine linkage , which can enhance reactivity and interaction with biological targets.
Cytotoxicity
Recent studies have explored the cytotoxic effects of compounds similar to this compound. For instance, derivatives containing triazole rings have demonstrated significant antitumor activity against various cancer cell lines. In particular:
- IC50 values for related triazole compounds have shown effective inhibition of cancer cell proliferation. For example, compounds with similar structures exhibited IC50 values ranging from 29 μM to 73 μM against HeLa and MCF-7 cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Compounds with triazole moieties often inhibit enzymes involved in cancer cell signaling pathways.
- Modulation of Receptor Signaling : Interaction with specific receptors can alter cellular responses crucial for tumor growth and survival.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is vital for optimizing the efficacy of this compound. Key observations from SAR studies include:
- Substituent Effects : Variations in substituents on the triazole or hydrazine components can lead to significant changes in cytotoxicity.
- Lipophilicity : Increased lipophilicity often correlates with enhanced cellular uptake and activity against cancer cells .
Case Studies
Several case studies highlight the potential applications of compounds similar to this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide?
- Methodological Answer : The compound’s hydrazinylidene and triazole moieties suggest a multi-step synthesis. A plausible route involves:
- Step 1 : Condensation of cyclohexa-1,5-dien-1-yl ketone derivatives with hydrazine to form hydrazone intermediates .
- Step 2 : Cyclization with 1H-1,2,4-triazole-5-carbaldehyde under reflux conditions (e.g., ethanol, 80°C) to introduce the triazole ring .
- Step 3 : Acetylation using chloroacetamide in the presence of pyridine or triethylamine as a base catalyst .
- Key Parameters : Reaction temperature (150°C for cyclization steps) and catalyst choice (e.g., Zeolite Y-H for improved yield) .
Q. How can the structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the hydrazinylidene proton (δ 8.5–9.5 ppm) and triazole ring protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : Exact mass determination (e.g., ESI-MS) to validate molecular ion peaks .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- X-ray Crystallography : For unambiguous confirmation of the cyclohexa-1,5-dien-1-yl geometry .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the hydrazinylidene group .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood due to potential skin/eye irritation from acetamide derivatives .
- Decomposition : Avoid exposure to strong acids/bases, which may cleave the triazole ring .
Advanced Research Questions
Q. How does the compound’s structure influence its enzyme inhibition properties?
- Methodological Answer :
- Target Enzymes : The triazole moiety is known to inhibit α-glucosidase and lipase via competitive binding to catalytic sites .
- Experimental Design :
- Perform enzyme kinetics assays (e.g., Lineweaver-Burk plots) to determine inhibition type .
- Compare IC₅₀ values with structurally similar analogs (e.g., replacing cyclohexa-1,5-dien-1-yl with phenyl groups) .
- Data Interpretation : Lower IC₅₀ values correlate with stronger π-π stacking between the cyclohexa-1,5-dien-1-yl group and hydrophobic enzyme pockets .
Q. What computational strategies can predict its binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the triazole ring and enzyme active sites (e.g., α-glucosidase PDB: 2ZE0) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key hydrogen bonds (e.g., between hydrazinylidene NH and Asp349) .
- QSAR Models : Develop regression models using descriptors like LogP and polar surface area to predict bioactivity .
Q. How can stability studies resolve contradictions in its reported bioactivity?
- Methodological Answer :
- Degradation Analysis : Use HPLC to monitor decomposition products under varying pH/temperature conditions. For example, acidic conditions may hydrolyze the acetamide group, reducing activity .
- Bioactivity Reassessment : Compare fresh vs. aged samples in enzyme assays to quantify potency loss .
- Control Variables : Standardize storage conditions (e.g., inert atmosphere) to minimize batch-to-batch variability .
Q. What strategies optimize its solubility for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without precipitation .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide nitrogen, which hydrolyze in vivo .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to improve bioavailability .
Data Contradiction Analysis
Q. Why do studies report conflicting IC₅₀ values for α-glucosidase inhibition?
- Methodological Answer :
- Source 1 : Differences in enzyme sources (e.g., recombinant vs. tissue-extracted α-glucosidase) .
- Source 2 : Variability in assay conditions (pH 6.8 vs. 7.4 buffers alter ionization of the hydrazinylidene group) .
- Resolution : Validate results using a standardized protocol (e.g., USP monograph for enzyme assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
